3-methyl-3H-imidazo[4,5-c]pyridine-6-carboxylic acid
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Overview
Description
3-Methyl-3H-imidazo[4,5-c]pyridine-6-carboxylic acid is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-3H-imidazo[4,5-c]pyridine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 1-methyl-1H-imidazol-4-amine and acetylene dicarboxylates, followed by intramolecular cyclization . Another approach includes the hydrolysis of intermediate compounds using aqueous hydrochloric acid at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-3H-imidazo[4,5-c]pyridine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
3-Methyl-3H-imidazo[4,5-c]pyridine-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in studying enzyme interactions and cellular pathways.
Industry: The compound is utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-methyl-3H-imidazo[4,5-c]pyridine-6-carboxylic acid involves its interaction with specific molecular targets. For instance, as a GABA A receptor agonist, it enhances the binding of γ-aminobutyric acid (GABA) to its receptors, modulating neurotransmission . Additionally, as a histone methyltransferase EZH2 inhibitor, it interferes with the methylation of histones, affecting gene expression and potentially inhibiting cancer cell growth .
Comparison with Similar Compounds
- 3-Methyl-3H-imidazo[4,5-b]pyridine
- 3-Methyl-3H-imidazo[4,5-a]pyridine
- 3-Methyl-3H-imidazo[1,2-a]pyridine
Comparison: While these compounds share a similar imidazo-pyridine core, 3-methyl-3H-imidazo[4,5-c]pyridine-6-carboxylic acid is unique due to its specific substitution pattern and carboxylic acid functional group.
Properties
Molecular Formula |
C8H7N3O2 |
---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
3-methylimidazo[4,5-c]pyridine-6-carboxylic acid |
InChI |
InChI=1S/C8H7N3O2/c1-11-4-10-5-2-6(8(12)13)9-3-7(5)11/h2-4H,1H3,(H,12,13) |
InChI Key |
HFBUBQNYGXPEHP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=CC(=NC=C21)C(=O)O |
Origin of Product |
United States |
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